molecular formula C29H41N7O12 B8231455 L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

Cat. No.: B8231455
M. Wt: 679.7 g/mol
InChI Key: QKXJNSXVOYPJJT-PZQVQNRFSA-N
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Description

This compound (CAS: 189684-53-5) is a synthetic pentapeptide derivative featuring an N-terminal acetylated valine residue, followed by aspartyl, valyl, and alanyl residues, terminating in an L-asparagine moiety conjugated to a 4-nitrophenyl (4-NP) group via an amide bond . The 4-nitrophenyl group serves as a chromogenic reporter, enabling spectrophotometric detection (absorbance ~400–410 nm) upon enzymatic cleavage, making it valuable in protease assays, particularly for caspases or other hydrolases .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O12/c1-13(2)23(32-16(6)37)28(45)33-19(11-21(38)39)26(43)34-24(14(3)4)27(44)31-15(5)29(46)35(20(25(30)42)12-22(40)41)17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H2,30,42)(H,31,44)(H,32,37)(H,33,45)(H,34,43)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJNSXVOYPJJT-PZQVQNRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with the immobilization of the C-terminal amino acid, L-asparagine , onto a solid support. Wang or Rink amide resins are typically employed due to their compatibility with Fmoc/t-Bu protection strategies. The asparagine side chain is protected with a trityl (Trt) group to prevent undesired side reactions during subsequent couplings.

Sequential Peptide Elongation

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids:

  • L-alanine : Coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) in dimethylformamide (DMF).

  • L-valine : Double couplings are often required due to steric hindrance from the branched side chain.

  • L-aspartic acid : The β-carboxyl group is protected as a tert-butyl ester (OtBu) to prevent side-chain reactivity.

  • N-acetyl-L-valine : Introduced via acetylated Fmoc-Val-OH, with acetylation performed in situ using acetic anhydride.

Reaction yields for each coupling step typically range from 85% to 98%, with purity monitored via HPLC.

Side-Chain Modification: Introducing the 4-Nitrophenyl Group

Deprotection of Aspartic Acid β-Carboxyl

After completing the peptide backbone, the tert-butyl ester protecting group on the aspartic acid residue is cleaved using a 95:2.5:2.5 mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. This exposes the β-carboxyl group for subsequent functionalization.

Activation and Coupling with 4-Nitroaniline

The β-carboxyl group is activated for amide bond formation with 4-nitroaniline. Two principal methods are employed:

Thionyl Chloride (SOCl2) Activation

The carboxyl group is converted to an acid chloride by refluxing with SOCl2 in anhydrous dichloromethane (DCM) at 40°C for 2 hours. Excess SOCl2 is removed under reduced pressure, and the intermediate reacts with 4-nitroaniline in tetrahydrofuran (THF) at 0°C, yielding the 4-nitrophenyl-substituted asparagine derivative (65–75% yield).

Carbodiimide-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the β-carboxyl and 4-nitroaniline. This method offers milder conditions (room temperature, 12–24 hours) but lower yields (50–60%) compared to SOCl2.

Final Deprotection and Cleavage

Global Deprotection

The peptide-resin is treated with a cleavage cocktail (TFA:TIS:water = 95:2.5:2.5) for 2–3 hours to remove remaining protecting groups, including the trityl group on asparagine.

Resin Cleavage and Precipitation

Cold diethyl ether is added to precipitate the crude peptide, which is then centrifuged and lyophilized. Typical crude yields range from 60% to 80%.

Purification and Characterization

Reverse-Phase HPLC

Semi-preparative C18 columns (5 µm, 250 × 10 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 45 minutes) achieve >95% purity. Retention times vary between 22–25 minutes depending on the activation method.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 679.7 [M+H]+ (calculated: 679.7).

Comparative Analysis of Synthetic Routes

ParameterSOCl2 ActivationEDCI/HOBt Coupling
Reaction Time 4–6 hours12–24 hours
Yield 65–75%50–60%
Purity (Crude) 70–80%60–70%
Byproducts Acid chloridesUrea derivatives
Scalability Suitable for >10 gLimited to <5 g

Industrial-Scale Considerations

Cost Optimization

Bis(trichloromethyl) carbonate (triphosgene), used in synthesizing 4-nitrophenyl chloroformate, reduces costs compared to traditional phosgene. A typical batch uses:

  • 118.7 g triphosgene

  • 139.1 g 4-nitrophenol

  • 164 g diethylaniline in toluene.

Environmental Impact

SOCl2 generates HCl gas, necessitating scrubbers. Carbodiimide methods produce less waste but require larger solvent volumes .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group.

    Substitution: The amino acids in the peptide chain can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein interactions and enzyme activity.

    Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) Functional Group/Application Reference
Target Compound (189684-53-5) Ac-Val-Asp-Val-Ala-Asp-PNA; 4-nitrophenyl group ~650–700 Caspase substrate; chromogenic assay tool
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- (189684-54-6) Glutamyl replaces aspartyl; isoleucine replaces alanine ~650–700 Altered substrate specificity due to glutamyl hydrophilicity and isoleucine bulk
L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)- (61043-67-2) Shorter peptide (tetrapeptide) with three alanyl residues; 4-NP group 522.51 Potential protease substrate; simplified structure for mechanistic studies
(7-Methoxycoumarin-4-yl)acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-L-alanyl-L-prolyl-N-(2,4-dinitrophenyl)-L-lysine amide Extended peptide with 2,4-dinitrophenyl (DNP) group; coumarin fluorophore ~1,200–1,300 Dual reporter (fluorogenic + chromogenic); broader enzymatic detection range
3-Descladinosyl-3-O-(4-nitrophenyl)acetyl-erythromycin derivatives Macrolide antibiotic backbone modified with 4-NP acetyl group ~800–900 Antibiotic tracking or stability enhancement; nitrophenyl aids in UV monitoring
4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole (5a) Non-peptidic pyrazole core with 4-NP group ~400–450 Antifungal activity (e.g., against A. flavus); nitrophenyl enhances microbial interaction
Key Observations

Structural Diversity: The target compound is part of a peptide family, while analogs vary in peptide length (e.g., 61043-67-2 is shorter) or incorporate non-peptide backbones (e.g., pyrazoles in or macrolides in ). The 4-nitrophenyl group is a consistent feature across compounds but serves distinct roles: chromogenic reporting in peptides vs. antifungal activity in pyrazoles .

Functional Implications: Enzymatic Assays: Peptides with 4-NP (e.g., target compound) or DNP () groups are tailored for protease activity detection. The DNP group in offers dual functionality (absorbance + fluorescence), expanding assay versatility . Antimicrobial Activity: Pyrazole derivatives () highlight the 4-NP group's role in microbial membrane interaction, contrasting with its non-therapeutic role in peptide substrates.

Synthetic Considerations: Peptide derivatives (e.g., target compound) are synthesized via solid-phase peptide synthesis (SPPS) followed by 4-NP conjugation . Non-peptidic analogs (e.g., pyrazoles in ) are synthesized through cyclocondensation of hydrazonyl bromides with active methylene compounds .

Physicochemical Properties :

  • Solubility : Peptides with multiple polar residues (aspartyl, glutamyl) are water-soluble but may require DMSO for stock solutions due to the hydrophobic 4-NP group .
  • Stability : The 4-NP group’s electron-withdrawing nature enhances stability under acidic conditions, critical for storage and assay reproducibility .

Biological Activity

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a complex organic compound with significant biological activity. Its molecular formula is C33H44N6O12C_{33}H_{44}N_{6}O_{12} and it has a molecular weight of approximately 716.74 g/mol. The compound is characterized by its unique structure, which includes multiple amino acid residues and a nitrophenyl group, contributing to its diverse functional properties.

Research indicates that this compound exhibits various biological activities, primarily due to its structural components. The presence of amino acids such as asparagine and valine suggests potential roles in protein synthesis and enzyme activity modulation. The nitrophenyl group may enhance the compound's ability to interact with biological targets, potentially influencing signaling pathways and metabolic processes.

Pharmacological Properties

  • Antioxidant Activity : Compounds similar to L-alpha-asparagine have shown antioxidant properties, which may help in reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that derivatives of asparagine can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
  • Anticancer Potential : Research has indicated that certain peptide derivatives can inhibit cancer cell proliferation, suggesting that L-alpha-asparagine may possess similar properties.

Interaction Studies

Interaction studies have focused on the binding affinity of L-alpha-asparagine to various receptors and enzymes. These studies are crucial for understanding how the compound may influence biological processes at the molecular level.

Biological Activity Mechanism Reference
AntioxidantReduces oxidative stress
NeuroprotectionProtects neuronal cells
AnticancerInhibits cell proliferation

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that the application of L-alpha-asparagine significantly reduced apoptosis induced by oxidative stress. The results indicated that the compound could modulate apoptotic pathways, enhancing cell survival rates.

Study 2: Anticancer Properties

In vitro experiments using cancer cell lines showed that L-alpha-asparagine inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. Enhancements for stability :

  • Acetylation : N-terminal acetylation reduces enzymatic degradation.
  • pNA group : The 4-nitrophenylamide terminus improves solubility in aqueous buffers and enables chromogenic detection .

Q. Table 1: Key Modifications and Their Effects

ModificationPurposeReference
N-terminal acetylPrevents exopeptidase degradation
C-terminal pNAEnables colorimetric detection
Trityl/Boc protectionStabilizes intermediates

Basic: What role does the 4-nitrophenyl group play in enzymatic assays?

Methodological Answer:
The 4-nitrophenyl (pNA) group acts as a chromogenic reporter. Upon enzymatic cleavage (e.g., by caspase-3), p-nitroaniline (pNA) is released, which absorbs light at 405 nm. This allows real-time monitoring of enzyme activity via spectrophotometry. Key considerations:

  • Quantitative analysis : Absorbance correlates with reaction rate, enabling Michaelis-Menten kinetics calculations .
  • Interference control : Avoid compounds with absorbance overlap (e.g., hemoglobin) by pre-screening buffer components .

Basic: What analytical methods ensure purity and structural integrity?

Methodological Answer:

HPLC : Reversed-phase chromatography with C18 columns and acetonitrile/water gradients (e.g., 5–95% acetonitrile over 30 minutes) separates impurities .

Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected m/z for C26H34N6O13: 638.6 Da) .

NMR : 1H/13C NMR verifies backbone connectivity and absence of epimerization .

Q. Table 2: Analytical Parameters

MethodParameterTypical ResultReference
HPLCRetention time12–15 min (C18)
ESI-MS[M+H]+639.2 (theoretical)
1H NMRδ 8.2 ppm (pNA aromatic)Confirms pNA moiety

Advanced: How to design a caspase-3 kinetic assay using this substrate?

Methodological Answer:
Experimental Design :

Substrate preparation : Dissolve in DMSO (stock: 10 mM) and dilute in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS) .

Enzyme titration : Test caspase-3 concentrations (0.1–10 nM) to establish linear velocity.

Kinetic measurement : Monitor ΔA405/min for 30 minutes. Calculate KmK_m and VmaxV_{max} using nonlinear regression (e.g., GraphPad Prism).

Q. Critical controls :

  • Blank correction : Subtract background absorbance from substrate autolysis.
  • Inhibitor validation : Use Z-VAD-FMK to confirm caspase-specific activity .

Advanced: How to resolve contradictions in enzyme activity data?

Methodological Answer:
Contradictions may arise from:

Substrate solubility : Aggregation in buffer reduces effective concentration. Test solubility via dynamic light scattering (DLS) and adjust DMSO content (<1%) .

Enzyme impurities : Contaminating proteases (e.g., granzyme B) may cleave nonspecifically. Validate purity via SDS-PAGE and inhibitor panels .

Buffer interference : High salt or detergents (e.g., SDS) may quench pNA signal. Optimize buffer composition using fractional factorial design .

Advanced: How does this substrate compare to others in cross-reactivity studies?

Methodological Answer:
Methodology :

Competitive inhibition assays : Co-incubate with alternative substrates (e.g., Ac-DEVD-pNA) to assess specificity.

Structural analysis : Compare cleavage efficiency using mutants (e.g., caspase-3 D3A mutant) to identify binding determinants .

Q. Findings :

  • Higher specificity : The valine-aspartate-valine-alanine-aspartate (VDVAD) sequence reduces cross-reactivity with caspase-8 compared to DEVD-based substrates .
  • Lower KmK_m : Caspase-3 binds VDVAD-pNA with KmK_m ≈ 20 µM vs. 50 µM for DEVD-pNA, indicating higher affinity .

Q. Table 3: Substrate Comparison

SubstrateTarget EnzymeKmK_m (µM)Cross-reactivityReference
VDVAD-pNACaspase-320Low (caspase-8)
DEVD-pNACaspase-350Moderate
WEHD-AMCCaspase-115High (caspase-4)

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